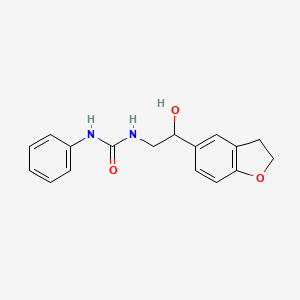

1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-phenylurea

Description

Properties

IUPAC Name |

1-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c20-15(12-6-7-16-13(10-12)8-9-22-16)11-18-17(21)19-14-4-2-1-3-5-14/h1-7,10,15,20H,8-9,11H2,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZFBZDVFMTMHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(CNC(=O)NC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-phenylurea typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenolic compounds and appropriate reagents.

Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via alkylation reactions, often using ethylene oxide or similar reagents.

Formation of the Phenylurea Moiety: The final step involves the reaction of the hydroxyethyl-benzofuran intermediate with phenyl isocyanate to form the phenylurea structure.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to modify the benzofuran ring or the phenylurea moiety.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzofuran ring or the phenylurea moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzofuran or phenylurea derivatives.

Scientific Research Applications

1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-phenylurea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The benzofuran ring and phenylurea moiety may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, the compound may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects.

Comparison with Similar Compounds

Research Findings and Implications

- Agrochemical Potential: Siduron’s herbicidal activity suggests that phenylurea derivatives with optimized substituents (e.g., dihydrobenzofuran for enhanced target binding) could yield next-generation herbicides .

- Pharmaceutical Applications: Darifenacin’s success as a muscarinic antagonist demonstrates the therapeutic relevance of dihydrobenzofuran-containing molecules. The target compound’s urea group may offer novel interactions with enzymes or receptors, warranting pharmacological profiling .

- Antifungal and Anti-Inflammatory Activity : Structural parallels with fungal and plant-derived compounds () suggest unexplored bioactivity. Further studies should evaluate the target compound against microbial or inflammatory targets .

Notes

- The target compound’s activity remains speculative without direct evidence.

- Limitations : The evidence lacks data on the target compound’s synthesis, stability, or biological testing. Comparative analyses rely on extrapolation from analogs.

- Future Directions : Priority should be given to synthesizing the compound, determining its molecular formula (e.g., via high-resolution mass spectrometry), and screening it against agricultural and biomedical targets.

Biological Activity

1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-phenylurea is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 362.43 g/mol. The compound features a benzofuran moiety that is known for various biological activities, including anti-inflammatory and analgesic effects.

Research indicates that compounds containing the benzofuran structure often exhibit significant biological activities, particularly in the modulation of inflammatory pathways. For instance, related compounds have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play crucial roles in the inflammatory response. The specific mechanism by which this compound operates remains to be fully elucidated but may involve similar pathways.

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of benzofuran derivatives. For example:

- A derivative with a similar structure inhibited leukotriene synthesis in human polymorphonuclear leukocytes with an IC50 value of 0.4 µM .

- Another study demonstrated that related benzofuran compounds reduced vascular permeability and inflammation in animal models .

Analgesic Properties

The analgesic effects of benzofuran derivatives have also been documented:

- In vivo studies showed that certain derivatives significantly reduced pain responses in nociceptive models while exhibiting minimal ulcerogenic effects compared to traditional NSAIDs .

Case Studies

A notable case study involved the evaluation of a similar compound's anti-inflammatory properties in mice. The study found that the compound significantly reduced inflammation induced by arachidonic acid, demonstrating its potential as a therapeutic agent for inflammatory conditions .

Data Table: Biological Activity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.